2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

CAS No.: 1949816-29-8

Cat. No.: VC2774512

Molecular Formula: C8H14ClN3O

Molecular Weight: 203.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1949816-29-8 |

|---|---|

| Molecular Formula | C8H14ClN3O |

| Molecular Weight | 203.67 g/mol |

| IUPAC Name | 2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride |

| Standard InChI | InChI=1S/C8H13N3O.ClH/c1-6-10-11-8(12-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H |

| Standard InChI Key | KASVLUBABCKRLB-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(O1)C2CCCCN2.Cl |

| Canonical SMILES | CC1=NN=C(O1)C2CCCCN2.Cl |

Introduction

Chemical Structure and Properties

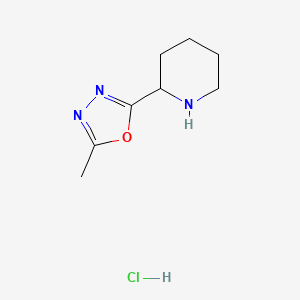

2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride consists of a piperidine ring attached at its 2-position to a 1,3,4-oxadiazole ring that bears a methyl group at the 5-position. This molecule exists as a hydrochloride salt, which enhances its aqueous solubility compared to its free base form.

Physical and Chemical Characteristics

The compound possesses the following fundamental properties:

| Property | Value |

|---|---|

| CAS Number | 1949816-29-8 |

| Molecular Formula | C8H14ClN3O |

| Molecular Weight | 203.67 g/mol |

| IUPAC Name | 2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole hydrochloride |

| SMILES Code | CC1=NN=C(O1)C2CCCCN2.Cl |

| InChI Key | KASVLUBABCKRLB-UHFFFAOYSA-N |

| Physical Form | Powder |

| Storage Temperature | Room temperature |

| Purity (Commercial) | 95% |

Table 1: Physicochemical properties of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

The 1,3,4-oxadiazole ring serves as a bioisostere of amides and esters, which can significantly enhance pharmacological activity through hydrogen bonding interactions with biological receptors . The piperidine moiety provides a basic nitrogen atom that contributes to the compound's solubility profile and potential binding properties.

Structural Comparison with Related Compounds

Understanding the structural relationships between 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride and similar compounds provides valuable insights into structure-activity relationships.

Structural Analogues and Isomers

Several compounds closely related to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride are documented in the literature:

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | 1258640-84-4 | C8H14ClN3O | Contains 1,2,4-oxadiazole isomer instead of 1,3,4-oxadiazole |

| 3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride | 1779125-37-9 | C8H14ClN3O | Oxadiazole attached at piperidine 3-position instead of 2-position |

| 2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine | 343246-64-0 | C8H13N3O | 1,2,4-oxadiazole with methyl at 3-position (free base) |

| 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | 1255718-24-1 | C8H14ClN3O | 1,2,4-oxadiazole isomer with different substitution pattern |

Table 2: Structural comparison between 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride and related compounds

Table 3: Documented biological activities of 1,3,4-oxadiazole derivatives relevant to potential applications of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Structure-Activity Relationship Considerations

The biological activity of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride is likely influenced by several structural features:

-

The 1,3,4-oxadiazole ring provides metabolic stability and serves as a hydrogen bond acceptor through its nitrogen and oxygen atoms

-

The piperidine ring offers a basic center that can interact with acidic binding sites in biological targets

-

The 2-position connection between the heterocycles creates a specific three-dimensional conformation

-

The methyl substituent on the oxadiazole ring contributes to the lipophilicity of the molecule

Research on related compounds suggests that 5-aryl-1,3,4-oxadiazole derivatives may function as cholinesterase inhibitors, with potential applications in treating conditions like dementias and myasthenia gravis . The piperidine moiety in 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride might enhance binding to specific enzymatic or receptor targets.

| Supplier | Catalog Number | Package Sizes | Purity |

|---|---|---|---|

| Enamine | ENAH961CEB44 | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g | 95% |

Table 4: Commercial availability of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

This availability in various quantities allows for both small-scale screening and larger research applications.

Research Applications

Based on the structural features of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride and the known applications of related compounds, several research applications can be anticipated:

-

As a building block in medicinal chemistry for the development of more complex bioactive molecules

-

In structure-activity relationship studies of oxadiazole-containing compounds

-

As a potential antimicrobial agent, particularly against resistant bacterial strains

-

In neuropharmacological research, especially related to cholinesterase inhibition

-

As a reference compound in analytical method development

The versatility of this compound makes it a valuable addition to chemical libraries for screening against various biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume